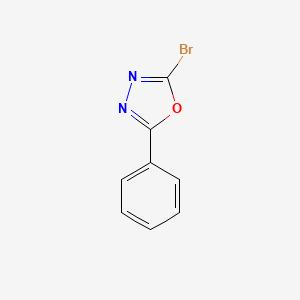

2-Bromo-5-phenyl-1,3,4-oxadiazole

説明

Overview of Oxadiazole Derivatives in Medicinal Chemistry and Materials Science

Oxadiazole derivatives, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are of significant importance in both medicinal chemistry and materials science. nih.gov In medicinal chemistry, the oxadiazole ring is considered a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov It is often used as a bioisostere, a substituent that retains the biological activity of the original compound, for ester and amide groups. nih.govnih.gov This has led to the development of oxadiazole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comjchemrev.comrroij.com

In the realm of materials science, oxadiazole derivatives are prized for their excellent thermal and chemical stability, as well as their high photoluminescence quantum yield. nih.gov These properties make them suitable for applications in organic light-emitting diodes (OLEDs), liquid crystals, and as scintillators. chemicalbook.comnih.gov

Significance of the 1,3,4-Oxadiazole (B1194373) Ring System in Chemical Synthesis and Biological Activity

Among the different isomers of oxadiazole, the 1,3,4-oxadiazole ring system is particularly prominent in scientific research due to its synthetic accessibility and diverse biological activities. nih.gov The 1,3,4-oxadiazole core is a key structural component in a number of commercially available drugs and promising drug candidates. researchgate.net

The synthesis of 1,3,4-oxadiazole derivatives is well-established, with common methods including the cyclization of diacylhydrazines and the oxidative cyclization of acylhydrazones. nih.govchemicalbook.com This synthetic versatility allows for the introduction of a wide variety of substituents onto the oxadiazole ring, enabling the fine-tuning of the molecule's properties for specific applications.

From a biological perspective, the 1,3,4-oxadiazole ring is associated with a wide range of pharmacological effects. These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. mdpi.comresearchgate.net The ability of the 1,3,4-oxadiazole moiety to participate in hydrogen bonding and act as a bioisosteric replacement for other functional groups contributes to its broad biological activity. nih.govtandfonline.com

Research Landscape of Halogenated Oxadiazoles (B1248032), particularly Brominated Analogues

The introduction of halogen atoms, such as bromine, into the oxadiazole ring can significantly influence the compound's physical, chemical, and biological properties. Halogenated oxadiazoles are of particular interest in medicinal chemistry as the halogen atom can enhance the compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, the halogen atom can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in drug-receptor binding. researchgate.netacs.org

Brominated oxadiazoles, such as 2-Bromo-5-phenyl-1,3,4-oxadiazole, are valuable synthetic intermediates. The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 2-position of the oxadiazole ring. nih.gov This reactivity makes brominated oxadiazoles key building blocks for the synthesis of a wide range of more complex molecules with potential applications in drug discovery and materials science. For instance, 2-bromo-1,3,4-oxadiazoles can be used in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. mdpi.com

Scope and Focus of the Research Outline on this compound

This article provides a focused overview of the chemical compound this compound. The subsequent sections will delve into its chemical properties, synthesis, and its applications as a versatile building block in the development of new compounds with potential therapeutic and material science applications. The information presented is based on a review of the current academic literature, highlighting the significance of this compound in contemporary chemical research.

Classical Synthesis Routes to 1,3,4-Oxadiazoles

The construction of the 1,3,4-oxadiazole ring has been a subject of extensive research, leading to the development of several reliable synthetic protocols. These classical methods typically involve the formation of a key acyclic precursor, which then undergoes cyclization to furnish the desired heterocyclic core. The most prominent of these strategies include the cyclodehydration of diacylhydrazines, the oxidative cyclization of acylhydrazones, and various direct cyclocondensation approaches.

Cyclodehydration of Diacylhydrazines

One of the most fundamental and widely employed methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. nih.gov This approach involves the reaction of a carboxylic acid or its derivative with a hydrazide to form a diacylhydrazine intermediate, which is then subjected to dehydration using a variety of reagents.

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride. researchgate.netresearchgate.net The choice of reagent can be influenced by the nature of the substituents on the diacylhydrazine and the desired reaction conditions. For instance, milder reagents like triphenylphosphine in combination with a halogen source have also been utilized to effect this transformation. jchemrev.com The general scheme for this reaction is presented below:

Scheme 1: General synthesis of 1,3,4-oxadiazoles via cyclodehydration of diacylhydrazines.

| Starting Materials | Dehydrating Agent | Product | Reference |

| N,N'-Diacylhydrazines | Phosphorus oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| N,N'-Diacylhydrazines | Thionyl chloride (SOCl₂) | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| N,N'-Diacylhydrazines | Polyphosphoric acid (PPA) | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| N,N'-Diacylhydrazines | Triflic anhydride | 2,5-Disubstituted-1,3,4-oxadiazoles | researchgate.net |

| N,N'-Diacylhydrazines | Triphenylphosphine/I₂ | 2,5-Disubstituted-1,3,4-oxadiazoles | jchemrev.com |

Oxidative Cyclization of Acylhydrazones

An alternative and powerful strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. Acylhydrazones are readily prepared by the condensation of an aldehyde with a hydrazide. Subsequent treatment with an oxidizing agent promotes the intramolecular cyclization to the corresponding 1,3,4-oxadiazole.

A variety of oxidizing agents have been successfully employed for this transformation, including bromine in acetic acid, iodine in the presence of a base, and metal-based oxidants like mercury(II) oxide. nih.govnih.gov More contemporary methods utilize reagents such as (diacetoxyiodo)benzene (DIB), and electro-organic synthesis has also emerged as a green alternative. mdpi.com The reaction proceeds via the formation of an N-acylnitrilimine intermediate, which then undergoes 1,5-dipolar cyclization.

Scheme 2: General synthesis of 1,3,4-oxadiazoles via oxidative cyclization of acylhydrazones.

| Starting Materials | Oxidizing Agent | Product | Reference |

| Acylhydrazones | Bromine/Acetic Acid | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

| Acylhydrazones | Iodine/Base | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

| Acylhydrazones | Mercury(II) oxide | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

| Acylhydrazones | (Diacetoxyiodo)benzene (DIB) | 2,5-Disubstituted-1,3,4-oxadiazoles | mdpi.com |

Direct Cyclocondensation Approaches

Direct cyclocondensation methods offer a more streamlined approach to 1,3,4-oxadiazoles by combining multiple components in a single step or by utilizing highly reactive starting materials. These methods often bypass the need for the pre-formation and isolation of acyclic intermediates.

One such approach involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane. organic-chemistry.org This reagent serves as a dehydrating agent and a source of the N-N-C unit of the oxadiazole ring. Another direct method is the reaction of hydrazides with orthoesters, which can provide 2-substituted-1,3,4-oxadiazoles. Furthermore, the use of coupling agents like 1,1'-carbonyldiimidazole (CDI) can facilitate the direct condensation of carboxylic acids and hydrazides. nih.gov

Scheme 3: Examples of direct cyclocondensation approaches to 1,3,4-oxadiazoles.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

| Carboxylic Acid | N-Isocyaniminotriphenylphosphorane | - | 2,5-Disubstituted-1,3,4-oxadiazoles | organic-chemistry.org |

| Hydrazide | Orthoester | Acid catalyst | 2-Substituted-1,3,4-oxadiazoles | jchemrev.com |

| Carboxylic Acid | Hydrazide | 1,1'-Carbonyldiimidazole (CDI) | 2,5-Disubstituted-1,3,4-oxadiazoles | nih.gov |

Targeted Synthesis of this compound

The synthesis of this compound is of particular interest as the bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions. myskinrecipes.com Targeted synthetic strategies for this compound can be broadly categorized into two main approaches: the bromination of a pre-formed 2-phenyl-1,3,4-oxadiazole (B1361358) scaffold and the construction of the oxadiazole ring from a bromine-containing precursor.

Synthesis via Bromination of 2-Phenyl-1,3,4-oxadiazole Precursors

A plausible and direct route to this compound involves the electrophilic bromination of a suitable 2-phenyl-1,3,4-oxadiazole precursor. While direct bromination at the C2 position of an unsubstituted 1,3,4-oxadiazole can be challenging due to the electron-deficient nature of the ring, this transformation can be achieved from a 2-amino-5-phenyl-1,3,4-oxadiazole derivative via a Sandmeyer-type reaction.

The synthesis begins with the preparation of 2-amino-5-phenyl-1,3,4-oxadiazole, which can be synthesized by the oxidative cyclization of benzaldehyde semicarbazone using bromine and sodium acetate (B1210297) in acetic acid. researchgate.net The resulting 2-amino derivative can then be converted to the target 2-bromo compound. A similar transformation has been reported for the synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole from 5-methyl-1,3,4-oxadiazol-2-amine using copper(II) bromide and tert-butyl nitrite. chemicalbook.com This suggests a viable pathway for the synthesis of the phenyl analogue.

Scheme 4: Plausible synthesis of this compound via a 2-amino precursor.

| Precursor | Reagents | Product | Reference |

| Benzaldehyde semicarbazone | Br₂, NaOAc, AcOH | 2-Amino-5-phenyl-1,3,4-oxadiazole | researchgate.net |

| 2-Amino-5-phenyl-1,3,4-oxadiazole | CuBr₂, t-BuONO | This compound | chemicalbook.com (by analogy) |

Formation from Bromine-Containing Diacylhydrazines

An alternative and well-documented approach to halogenated 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine that already incorporates the bromine atom. This strategy ensures the regioselective placement of the bromine substituent.

A reported synthesis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) exemplifies this approach. nih.gov The synthesis starts with the reaction of 4-bromobenzoyl chloride with benzhydrazide to form the N-(4-bromobenzoyl)-N'-benzoylhydrazine intermediate. Subsequent cyclodehydration of this bromine-containing diacylhydrazine using phosphorus oxychloride yields the desired 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole. nih.gov A similar strategy can be envisioned for the synthesis of this compound by starting with bromoacetyl chloride and benzhydrazide.

Scheme 5: Synthesis of a bromo-substituted 1,3,4-oxadiazole from a bromine-containing diacylhydrazine.

| Reactant 1 | Reactant 2 | Cyclization Reagent | Product | Reference |

| 4-Bromobenzoyl chloride | Benzhydrazide | POCl₃ | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | nih.gov |

| Bromoacetyl chloride (hypothetical) | Benzhydrazide | POCl₃ | 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole (related product) | - |

This method provides excellent control over the position of the bromine atom and is a reliable route for accessing specifically substituted bromo-oxadiazoles.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTNHCRGHQLOEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585415 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51039-53-3 | |

| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Bromo 5 Phenyl 1,3,4 Oxadiazole

Halogen Reactivity and Substitution Reactions at the C-2 Position

The bromine atom at the C-2 position of the 1,3,4-oxadiazole (B1194373) ring is the primary site of reactivity, enabling a variety of substitution reactions.

Due to the electron-deficient nature of the 1,3,4-oxadiazole ring, the carbon atoms are susceptible to nucleophilic attack. thieme-connect.deglobalresearchonline.net When a suitable leaving group, such as a halogen, is present at the C-2 or C-5 position, nucleophilic aromatic substitution can readily occur. thieme-connect.de This allows for the introduction of a diverse range of substituents. For instance, halogen-substituted oxadiazoles (B1248032) can undergo nucleophilic substitution to replace the halogen with various nucleophiles. globalresearchonline.net New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at the C-2 position with bromoalkyl groups have been synthesized and subsequently reacted with nucleophiles like diisopropyl iminodiacetate. researchgate.net

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction of 2-bromo-5-alkyl-1,3,4-oxadiazole derivatives with iminodiacetic acid esters has been shown to proceed in the presence of a base like sodium carbonate in acetonitrile. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 2,5-Bis(bromoalkyl)-1,3,4-oxadiazole | Diisopropyl iminodiacetate | Ester derivatives of 2,5-dialkyl-1,3,4-oxadiazole | Sodium carbonate, acetonitrile, 60°C | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. 2-Bromo-5-phenyl-1,3,4-oxadiazole and its derivatives are excellent substrates for these reactions. For example, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form the corresponding boronic acid pinacol (B44631) ester. nih.gov This intermediate can then participate in Suzuki cross-coupling reactions with various aryl or heteroaryl halides.

Symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles have been synthesized from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) and various boronic acids using a palladium catalyst under phase transfer catalysis conditions. researchgate.net Similarly, Sonogashira cross-coupling reactions can be employed to introduce alkynyl groups at the C-2 position. rsc.org

Table 2: Examples of Cross-Coupling Reactions

| Oxadiazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Bis(pinacolato)diboron | Pd(dppf)Cl₂, potassium acetate (B1210297), dioxane | Boronic acid pinacol ester derivative | nih.gov |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | Various boronic acids | Pd(PPh₃)₄, phase transfer catalysis | 2,5-Bis(4-arylphenyl)-1,3,4-oxadiazoles | researchgate.net |

Reactions Involving the Phenyl Moiety

While the C-2 position is the most reactive site, the phenyl ring at the C-5 position can also undergo chemical transformations. Electrophilic substitution on the phenyl ring is possible, though the electron-withdrawing nature of the 1,3,4-oxadiazole ring can influence the regioselectivity and reactivity. The specific conditions and the nature of the electrophile will determine the outcome of the reaction. For instance, nitration or sulfonation of the phenyl ring can be achieved, although these reactions have not been reported for the 1,3,4-oxadiazole ring itself. thieme-connect.de The presence of activating or deactivating groups on the phenyl ring will further modify its reactivity towards electrophiles. Diazotization of an amino group on the phenyl ring followed by coupling reactions is another synthetic route to further functionalize the molecule. mdpi.com

Ring-Opening and Rearrangement Pathways

The 1,3,4-oxadiazole ring is generally thermostable. nih.govpsu.edu However, under certain conditions, it can undergo ring-opening or rearrangement reactions. Nucleophilic attack can sometimes lead to the opening of the oxadiazole ring, often resulting in the formation of acylhydrazine derivatives. thieme-connect.de For example, some 1,3,4-oxadiazol-2(3H)-ones can undergo ring transformations into other heterocyclic systems like 1-aminoimidazolidin-2-one (B1265993) derivatives. acs.org While specific examples for this compound are not extensively documented, the general reactivity patterns of the 1,3,4-oxadiazole core suggest that such pathways are plausible under specific nucleophilic or thermal conditions. Some isomers of oxadiazole, like the 1,2,3-isomer, are known to be unstable and undergo ring-opening to form diazoketone tautomers. nih.gov

Derivatization Strategies Utilizing this compound as a Building Block

The versatile reactivity of this compound makes it a valuable building block in organic synthesis for the construction of more complex molecules with desired properties.

A key application of this compound is in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. This is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. By reacting this compound with various arylboronic acids, a wide array of 2,5-diaryl-1,3,4-oxadiazoles can be synthesized. nih.govresearchgate.net These compounds are of significant interest due to their diverse biological activities and applications in materials science.

The general synthetic approach involves the initial formation of a boronic acid ester from the bromo-oxadiazole, which is then coupled with an appropriate aryl halide, or directly coupling the bromo-oxadiazole with an arylboronic acid. nih.gov This methodology provides a straightforward and efficient route to unsymmetrically and symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The this compound scaffold is a valuable starting point in medicinal chemistry, primarily because the bromine atom at the 2-position serves as a versatile handle for chemical modification. nih.gov This reactivity allows for the systematic introduction of a wide array of functional groups, which is a cornerstone of structure-activity relationship (SAR) studies. who.int SAR investigations are crucial in drug discovery for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The ability to readily modify the 2-position of the oxadiazole ring enables researchers to explore the chemical space around the core structure and identify key molecular interactions with biological targets. nih.govresearchgate.net

The primary chemical transformations employed to functionalize this compound and its analogs involve well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. nih.govbeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. youtube.comuwindsor.ca Reactions such as the Suzuki coupling (using boronic acids or esters) and Sonogashira coupling (using terminal alkynes) are frequently utilized to introduce aryl, vinyl, or alkynyl moieties. beilstein-journals.orgorganic-chemistry.org This approach offers a broad scope for creating diverse libraries of compounds for biological screening. beilstein-journals.org

Nucleophilic Substitution Reactions: The halogen atom on the electron-deficient 1,3,4-oxadiazole ring can be displaced by various nucleophiles. nih.gov This allows for the introduction of functionalities containing oxygen, nitrogen, or sulfur, such as in the synthesis of ethers, amines, and thioethers. For example, reacting the bromo-oxadiazole with thiols in the presence of a base can yield S-substituted derivatives. who.int

Research Findings in Anticancer Drug Development

A significant area where the functionalization of the bromo-oxadiazole scaffold has been explored is in the development of novel anticancer agents. Researchers design and synthesize series of derivatives to probe their interactions with specific biological targets, such as the estrogen receptor in breast cancer. nih.govnih.gov

In one study, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-453). nih.gov The researchers introduced various substituents onto the phenyl ring at the 5-position of the oxadiazole core to establish a structure-activity relationship. The findings indicated that the nature and position of these substituents significantly influenced the antiproliferative activity. nih.gov

For instance, compounds featuring a methoxy (B1213986) group (Compound 4c ) or a methyl group (Compound 4j ) on the phenyl ring demonstrated notable cytotoxicity. nih.gov Specifically, compound 4c showed dose-dependent activity and a reduction in cell viability, highlighting its potential as a lead for further development. nih.gov The mechanism of action was linked to induced apoptosis. nih.gov These results underscore how subtle modifications to the peripheral phenyl ring, while maintaining the core bromo-oxadiazole structure, can fine-tune biological activity. nih.gov

| Compound | Aryl Substituent (at 5-position) | Observed Activity |

|---|---|---|

| 4c | 4-Bromophenyl | Showed significant cytotoxicity with dose-dependent activation and decreased cell viability. nih.gov |

| 7b | 4-Chlorophenoxymethyl | Exhibited potent cytotoxicity against breast cancer cell lines. nih.gov |

| 7d | 2,4-Dichlorophenoxymethyl | Demonstrated potent, dose-dependent cytotoxicity and induced apoptosis. nih.gov |

| 4j | 4-Methylphenyl | Showed significant cytotoxicity. nih.gov |

In a related line of research, a series of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives were synthesized and assessed as anti-breast cancer agents. nih.gov While the bromo-substituent was not directly on the oxadiazole, this work further illustrates the SAR principles for this class of compounds. The study found that derivatives with electron-withdrawing groups, such as chlorine atoms on the phenoxymethyl (B101242) moiety (compounds 7b and 7d ), resulted in more potent cytotoxicity. nih.gov Compound 7d , in particular, showed strong dose-dependent activity and induced apoptosis, as confirmed by morphological changes and western blotting analysis. nih.gov

These studies collectively demonstrate the utility of the this compound core and its analogs as a foundational structure for medicinal chemistry. The strategic introduction of diverse functional groups through established chemical transformations is a powerful method for conducting detailed SAR studies, leading to the identification of compounds with enhanced and specific biological activities. jchemrev.comajrconline.orgrroij.com

Computational Chemistry and Theoretical Studies on 2 Bromo 5 Phenyl 1,3,4 Oxadiazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on 2-bromo-5-phenyl-1,3,4-oxadiazole are not extensively documented in publicly available literature, research on closely related derivatives provides significant insights into its potential interactions. For instance, derivatives of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole have been docked against the estrogen receptor (PDB ID: 3ERT), a key target in breast cancer therapy. nih.gov These studies help in understanding the potential binding modes of the core 5-phenyl-1,3,4-oxadiazole scaffold.

Similarly, other 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their interactions with various protein targets, such as the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB: 1M17) and cyclooxygenase (COX) enzymes. nih.gov These studies consistently demonstrate that the 1,3,4-oxadiazole ring and its substituents play a crucial role in forming interactions with key amino acid residues in the active sites of these proteins. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which can be facilitated by the bromine atom.

| Derivative | Protein Target (PDB ID) | Key Interactions | Reference |

|---|---|---|---|

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Estrogen Receptor (3ERT) | Potential binding modes within the receptor active site, crucial for anti-breast cancer activity. | nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazole amide derivatives | EGFR Tyrosine Kinase (1M17) | Interactions with the active site, with some compounds showing high docking scores, suggesting good binding affinity. | |

| Flurbiprofen-incorporated 1,3,4-oxadiazole derivatives | COX-1 (6Y3C) and COX-2 (5KIR) | Preferential binding to the active site of COX-2 over COX-1, with one derivative showing an excellent binding affinity of -7.70 kcal/mol. | nih.gov |

Molecular Dynamics Simulations for Compound-Target Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex predicted by molecular docking. These simulations provide a more dynamic and realistic picture of the interactions in a biological environment.

For the hit molecule 2-(2-bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole (a derivative of the subject compound), molecular dynamics simulations were conducted to analyze the stability and interaction of the protein-ligand complex. nih.gov Such studies typically involve calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation period. A stable complex is generally indicated by low and converging RMSD values.

In a broader context, MD simulations have been used to study the interaction of other 1,3,4-oxadiazole derivatives with their targets. For example, simulations of a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole-based probe with a model cell membrane were performed to understand its ability to bind and cross the membrane. nih.gov These studies highlight the utility of MD in elucidating the dynamic behavior and stability of oxadiazole compounds in biological systems, which is crucial for their development as therapeutic agents.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. They aim to identify the key chemical features of a molecule that are responsible for its biological activity.

For the 1,3,4-oxadiazole class of compounds, several SAR and QSAR studies have been conducted. These studies have revealed that the nature and position of substituents on the phenyl rings at the 2 and 5 positions of the oxadiazole core significantly influence their biological activity. For instance, in a series of 1,2,4-oxadiazole (B8745197) linked 5-fluorouracil (B62378) derivatives, the presence of a non-substituted phenyl ring attached to the oxadiazole moiety resulted in good anticancer activity. nih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. In silico ADME prediction tools are widely used in the early stages to evaluate the pharmacokinetic profile of a compound and identify potential liabilities.

For various series of 1,3,4-oxadiazole derivatives, in silico ADME properties have been calculated. nih.govnih.gov These studies often use online tools like SwissADME to predict parameters such as lipophilicity (LogP), water solubility, gastrointestinal absorption, and compliance with Lipinski's rule of five. nih.govrdd.edu.iq Lipinski's rule is a guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.

Generally, 1,3,4-oxadiazole derivatives have shown promising ADME profiles, with many compounds adhering to Lipinski's rule. For example, in a study of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, all the synthesized compounds were found to follow Lipinski's rule of five. nih.gov The predicted LogP values, which indicate the lipophilicity of a compound, are also a key consideration, as they affect absorption and distribution.

| Compound/Derivative Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | ADME/Toxicity | Toxicity properties were calculated for all compounds, providing essential information for further clinical trials. | nih.gov |

| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | Lipinski's Rule of 5 | All synthesized compounds complied with the rule, suggesting good drug-likeness. | nih.gov |

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | Lipinski's Rule of 5 | All analogues were found to follow the rule. | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivatives | Oral Bioavailability | The designed compounds showed good predicted oral bioavailability. | japtronline.com |

Pharmacological and Biological Research Applications of 2 Bromo 5 Phenyl 1,3,4 Oxadiazole Derivatives

Anticancer Activity

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their potential in cancer therapy, attributed to their antiangiogenic and mitostatic properties. nih.gov These compounds have been investigated for their ability to act as antiproliferative agents. nih.gov

Breast Cancer Research and Estrogen Receptor Modulation

In the context of breast cancer, the growth of which is often dependent on estrogen and progesterone (B1679170) receptors, derivatives of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated. nih.gov Molecular docking studies have indicated potential binding interactions between these derivatives and the estrogen receptor. nih.gov Specifically, compounds with methoxy (B1213986) and methyl substitutions have demonstrated significant cytotoxicity. nih.gov

Cytotoxicity Mechanisms and Apoptosis Induction

The cytotoxic effects of 1,3,4-oxadiazole derivatives have been observed in various cancer cell lines. For instance, certain derivatives have shown considerable cytotoxicity against Hep-2 and A549 cancer cell lines while being comparatively safer for normal cell lines like V-79. nih.gov The mechanism of this cytotoxicity often involves the induction of apoptosis. nih.govnih.gov This has been confirmed through methods such as DNA ladder assays, which show DNA fragmentation, and nuclear staining techniques that reveal apoptotic bodies. nih.gov Furthermore, studies on isolated mitochondria from Hep-2 cells have indicated the involvement of the intrinsic pathway of apoptosis. nih.gov

Some derivatives have been shown to induce apoptosis through the caspase pathway. nih.gov The antiproliferative activity of these compounds has been noted in various cancer cell lines, including those of the liver, cervix, and lung. mdpi.com

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The 1,3,4-oxadiazole ring is a key component in many structures exhibiting a range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov

Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumonia)

Derivatives of 1,3,4-oxadiazole have demonstrated notable efficacy against a variety of bacterial strains. Some synthesized compounds have shown significant zones of inhibition against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net In some cases, these compounds were effective against resistant strains of Pseudomonas aeruginosa where standard drugs were not. researchgate.net

The antibacterial activity of these derivatives has been compared to standard antibiotics like gentamicin (B1671437) and ciprofloxacin, with some compounds showing similar or even stronger effects against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.gov For example, three specific 1,3,4-oxadiazole derivatives exhibited bactericidal activity against seven S. aureus strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov These compounds were also found to be effective in preventing biofilm formation in a dose-dependent manner. nih.gov

| Bacterial Strain | Activity of 1,3,4-Oxadiazole Derivatives |

| Escherichia coli | Significant inhibition zone observed. researchgate.net Some derivatives showed weaker activity compared to standards. nih.gov |

| Staphylococcus aureus | Potent antibacterial activity with MICs of 4–16 μg/ml for some derivatives. nih.gov Bactericidal activity demonstrated. nih.gov |

| Pseudomonas aeruginosa | Effective against resistant strains. researchgate.net Some derivatives showed stronger or comparable activity to reference drugs. nih.gov |

| Bacillus subtilis | Activity similar or stronger than gentamicin in some cases. nih.gov Some derivatives showed moderate activity. nih.gov |

| Klebsiella pneumoniae | Some derivatives showed weaker activity compared to nalidixic acid. nih.gov |

Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum)

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have also been investigated for their antifungal potential. nih.gov

Against Candida albicans, a common cause of fungal infections, certain 1,3,4-oxadiazole compounds have demonstrated significant antifungal activity. frontiersin.orgnih.gov For instance, two novel compounds, LMM5 and LMM11, were effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml. frontiersin.org These compounds were found to have a fungistatic profile and showed a prolonged inhibitory effect. frontiersin.org Another compound, LMM6, was highly effective against several clinical isolates of C. albicans, with MIC values ranging from 8 to 32 µg/mL, and exhibited a fungicidal profile. nih.gov

Some 2,5-disubstituted 1,3,4-oxadiazoles have shown greater activity against Aspergillus niger and C. albicans than the standard drug fluconazole. nih.gov In research on agricultural applications, certain 1,3,4-oxadiazole derivatives have shown potent antifungal activity against Fusarium oxysporum, with some completely inhibiting its growth. mdpi.com

| Fungal Strain | Activity of 1,3,4-Oxadiazole Derivatives |

| Candida albicans | MIC values of 8 to 32 µg/mL for some derivatives. nih.gov Fungistatic and fungicidal profiles observed. frontiersin.orgnih.gov |

| Aspergillus niger | Some derivatives showed 8 to 16 times greater activity than fluconazole. nih.gov |

| Fusarium oxysporum | Some derivatives completely inhibited growth, showing superiority over commercial fungicides. mdpi.com |

Anti-inflammatory and Analgesic Properties

The structural framework of 1,3,4-oxadiazole has also been utilized in the development of compounds with anti-inflammatory and analgesic effects. ajrconline.org A series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential selective COX-2 inhibitors, a key target in anti-inflammatory therapy. rsc.org Several of these compounds were found to be potent and selective inhibitors of COX-2 and displayed superior anti-inflammatory activity compared to celecoxib (B62257) in a carrageenan-induced rat paw edema model. rsc.org The presence of methylsulfonyl moieties in the structure was suggested to contribute to the selective inhibition of COX-2. rsc.org

Furthermore, novel 1,3,4-oxadiazole derivatives have been synthesized and shown to possess potent anti-inflammatory and antioxidant activity. nih.gov These compounds exhibited excellent inhibitory activity against IL-6, a pro-inflammatory cytokine, and were also effective against the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide-induced macrophages. nih.gov

Other Investigated Biological Activities

Derivatives of 2-Bromo-5-phenyl-1,3,4-oxadiazole are a subject of significant interest in medicinal chemistry due to the versatile biological activities of the 1,3,4-oxadiazole scaffold. This core structure is present in several commercially available drugs and is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. mdpi.commdpi.comirjmets.com Researchers have synthesized and evaluated numerous derivatives, exploring their potential as therapeutic agents against various diseases by modifying the substituents on the oxadiazole ring. mdpi.comirjmets.com

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, Methyl Transferase)

The 1,3,4-oxadiazole nucleus is a prominent scaffold for the design of enzyme inhibitors, which are crucial in managing a variety of diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are vital for the treatment of conditions like Alzheimer's disease. nih.govacs.orgnih.gov A range of 1,3,4-oxadiazole derivatives have been synthesized and assessed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.orgnih.gov Studies have shown that these compounds can exhibit significant inhibitory activity, with IC₅₀ values varying widely from 41.87 µM to 1580.25 µM for AChE. nih.govacs.orgnih.gov For instance, one study identified a derivative with an IC₅₀ value of 41.87 ± 0.67 μM against AChE, which was comparable to the standard drug galanthamine. nih.gov Another series of 5-aryl-1,3,4-oxadiazole derivatives showed potent inhibitory activity against BChE, with the most active compound having an IC₅₀ of 39.63 µM. inrae.fr The inhibitory mechanism often involves the compound binding to the allosteric site of the enzyme, thereby reducing its efficiency. nih.govnih.gov Molecular docking studies suggest that these derivatives can interact with key amino acids at both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. rawdatalibrary.netnih.gov

Lipoxygenase (LOX) Inhibition: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are involved in inflammatory and allergic responses. Consequently, LOX inhibitors are of great interest. Derivatives of 1,3,4-oxadiazole have been synthesized from well-known non-steroidal anti-inflammatory drugs (NSAIDs) and evaluated for their lipoxygenase inhibitory activity. biotech-asia.org Research has confirmed that these synthesized oxadiazole derivatives can exhibit significant LOX inhibition. biotech-asia.org Furthermore, setileuton, a selective 5-lipoxygenase inhibitor containing a 1,3,4-oxadiazole ring, has been investigated for treating asthma and atherosclerosis. nih.gov

Methyl Transferase Inhibition: DNA methyltransferases (DNMTs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a key strategy in cancer therapy. In a study focused on anti-breast cancer agents, a series of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives were synthesized. nih.gov The mechanism of action for the most promising compounds was investigated through a DNA enzyme inhibitor experiment for Methyl Transferase, indicating that these derivatives can function as DNMT inhibitors. nih.gov

| Derivative Class | Enzyme Target | Key Findings | IC₅₀ Values (µM) | Source |

|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives | Acetylcholinesterase (AChE) | Promising inhibitors, with activity comparable to standard drugs. | 41.87 - 1580.25 | nih.govacs.orgnih.gov |

| 5-Aryl-1,3,4-oxadiazole derivatives | Butyrylcholinesterase (BChE) | Potent inhibitory activity observed. | 39.63 | inrae.fr |

| 1,3,4-Oxadiazole derivatives of NSAIDs | Lipoxygenase (LOX) | Significant in vitro inhibitory activity. | Not Specified | biotech-asia.org |

| 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives | Methyl Transferase (DNMT) | Act as DNA enzyme inhibitors. | Not Specified | nih.gov |

Acaricidal Activity

The development of new acaricides is essential for managing mite infestations in agriculture, which pose a serious threat due to the pests' rapid reproduction and increasing drug resistance. While research into 1,3,4-oxadiazole derivatives has shown they possess broad biological activities, including insecticidal properties, specific studies on the acaricidal activity of this compound derivatives are not extensively detailed in the provided context. mdpi.com However, related heterocyclic structures, such as 2,5-diphenyl-1,3-oxazoline compounds, have been synthesized and studied for their acaricidal effects, indicating that five-membered heterocyclic scaffolds are of interest in this field.

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new and more effective treatments due to issues with existing therapies like toxicity and drug resistance. nih.gov The 1,3,4-oxadiazole scaffold has been a focus of research for developing novel antileishmanial agents. nih.gov Studies have shown that certain derivatives possess significant activity against the protozoan parasite Leishmania. For example, one series of quinolinyl-1,3,4-oxadiazole hybrids demonstrated IC₅₀ values as low as 0.10 µM, which was 70 times more potent than the reference drug pentamidine. nih.gov Another study on hybrids of 5-azathymine and 3-acetyl-1,3,4-oxadiazoline identified a compound with an IC₅₀ value of 8.98 µM against L. donovani intramacrophage amastigotes. nih.gov Molecular docking analyses suggest that these compounds may act by inhibiting essential parasite enzymes like pteridine (B1203161) reductase (PTR1). nih.gov

| Derivative Class | Leishmania Species | Key Findings | IC₅₀ Values (µM) | Source |

|---|---|---|---|---|

| Benzohydrazone-1,3,4-oxadiazole hybrids | Not Specified | ~7 times more potent than pentamidine. | 0.95 - 0.98 | nih.gov |

| Quinolinyl-1,3,4-oxadiazole-thiosemicarbazide hybrids | Not Specified | ~70 times more potent than pentamidine. | 0.10 - 0.15 | nih.gov |

| 5-Azathymine-3-acetyl-1,3,4-oxadiazoline hybrid | L. donovani (intramacrophage) | Showed significant activity. | 8.98 | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of new antioxidants a critical area of research. mdpi.com The 1,3,4-oxadiazole ring is a key feature in many compounds designed to combat oxidative stress. mdpi.comtandfonline.com The antioxidant potential of these derivatives is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comrsc.orgresearchgate.net

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized from flurbiprofen, with the most potent compound (Ox-6f) showing 80.23% DPPH radical inhibition at 100 µg/mL and an IC₅₀ value of 25.35 µg/mL. mdpi.com Another investigation found that a derivative with an amino (-NH₂) group exhibited significant radical scavenging activity, with an IC₅₀ value for DPPH inhibition of 30.65 µM, comparable to the standard L-ascorbic acid. nih.gov The antioxidant capacity is often attributed to the ability of the molecule's phenolic groups and the oxadiazole ring to stabilize the resulting radical through resonance. rsc.orgnih.gov

| Derivative Series | Assay | Most Active Compound's IC₅₀ | Standard (IC₅₀) | Source |

|---|---|---|---|---|

| 2,5-Disubstituted-1,3,4-oxadiazoles (from flurbiprofen) | DPPH | 25.35 µg/mL | Ascorbic Acid (6.13 µg/mL) | mdpi.com |

| 1,3,4-Oxadiazole-thioethers (with -NH₂ group) | DPPH | 30.65 µM | L-Ascorbic Acid (31.26 µM) | nih.gov |

| 1,3,4-Oxadiazole-thioethers (with -NH₂ group) | Nitric Oxide Scavenging | 38.49 µM | L-Ascorbic Acid (38.93 µM) | nih.gov |

| 2,5-Disubstituted 1,3,4-oxadiazoles | DPPH | 15.15 µg/mL | Ascorbic Acid | tandfonline.com |

Materials Science and Other Advanced Applications

Fluorescent Materials and Dyes

The 1,3,4-oxadiazole (B1194373) core is known for its fluorescent properties, making its derivatives, including 2-Bromo-5-phenyl-1,3,4-oxadiazole, valuable in the creation of fluorescent materials and dyes. The electron-accepting nature of the oxadiazole ring facilitates intramolecular charge transfer (ICT) when combined with suitable electron-donating groups, leading to strong fluorescence.

Detailed research findings indicate that modifying the substituents on the phenyl and oxadiazole rings can tune the optical response, such as absorption and fluorescence emission spectra. For instance, increasing the conjugation length in 2,5-disubstituted 1,3,4-oxadiazole derivatives typically results in a bathochromic (red) shift in their emission spectra. rsc.org These compounds have been successfully employed as efficient cell staining agents for bioimaging, demonstrating good cell permeability and low toxicity. rsc.org Furthermore, derivatives have been designed as pH-responsive probes, exhibiting colorimetric and fluorescent changes in response to pH variations, which is crucial for monitoring biological environments. acs.orgnih.gov

Table 1: Optical Properties of Selected 1,3,4-Oxadiazole Derivatives

| Compound Family | Application | Key Property |

|---|---|---|

| 2,5-Disubstituted 1,3,4-Oxadiazoles | Cell Staining Dyes | Tunable fluorescence, good cell permeability. rsc.org |

| Phenyl-5-(pyridin-3-yl)-1,3,4-Oxadiazoles | pH Probes | Naked-eye colorimetric and fluorescence response to pH. acs.org |

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Devices

In the realm of organic electronics, 1,3,4-oxadiazole derivatives are highly valued for their exceptional electron-transporting capabilities and high thermal stability. mdpi.com The this compound can serve as a precursor for synthesizing more complex molecules or polymers used in these devices.

Organic Light-Emitting Diodes (OLEDs): The primary role of oxadiazole-based materials in OLEDs is as electron-transport layers (ETLs) and/or as host materials for emissive dopants. jchemrev.comnih.gov Their high electron affinity facilitates the injection and transport of electrons from the cathode to the emissive layer, improving device efficiency and stability. Research on poly(1,3,4-oxadiazole)s has demonstrated their utility in producing blue and green light emission. rsc.org Anthracene derivatives substituted with 2,5-diphenyl-1,3,4-oxadiazole (B188118) groups have been shown to function as efficient electron-transporting blue emitters. nih.gov

Organic Photovoltaic (OPV) Devices: In OPV cells, oxadiazole derivatives can function as an exciton (B1674681) blocking layer (EBL) at the organic/cathode interface. For example, the use of 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), a structurally similar compound, as an EBL in copper phthalocyanine/fullerene (CuPc/C60) based OPV cells has been shown to more than double the power conversion efficiency from 0.7% to 1.58%. researchgate.net The EBL prevents excitons from reaching the cathode and quenching, thereby increasing the number of excitons that dissociate into free charge carriers and contribute to the photocurrent.

Table 2: Performance of Oxadiazole Derivatives in Organic Electronic Devices

| Device Type | Oxadiazole Derivative Role | Performance Improvement |

|---|---|---|

| OLED | Electron Transport Layer (ETL) | Enhanced electron injection and transport. jchemrev.comnih.gov |

| OLED | Blue Emitter | Multifunctional n-type emitter and transport material. nih.gov |

Sensors and Imaging Technologies

The inherent fluorescence of the 1,3,4-oxadiazole scaffold is leveraged in the development of advanced sensors and imaging agents. The ability to functionalize the core structure, for which this compound is a prime candidate, allows for the creation of highly specific and sensitive detection tools.

Derivatives of 2-phenyl-1,3,4-oxadiazole (B1361358) have been engineered to act as real-time, naked-eye colorimetric and fluorescent pH sensors. acs.org These probes can detect slight changes in acidity, which is valuable for monitoring cellular health and disease states. The design often involves creating a donor-acceptor system where protonation or deprotonation alters the intramolecular charge transfer characteristics, resulting in a visible change in color or fluorescence intensity. nih.gov In bioimaging, 2,5-disubstituted 1,3,4-oxadiazoles have been utilized as effective cell staining dyes, demonstrating the ability to permeate cell membranes and illuminate cellular structures under a fluorescence microscope. rsc.org

Polymer Chemistry and Thermal Insulation Polymers

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for high-performance polymers. mdpi.com While this compound itself is a small molecule, its bromo-functionality makes it an ideal monomer for polymerization reactions, such as cross-coupling, to create polymers with desirable properties for demanding applications.

Polymers incorporating the 1,3,4-oxadiazole moiety, such as aromatic polyamides and polyimides, are known for their excellent thermal stability, high strength, and dimensional stability. mdpi.com These properties make them suitable for use as advanced materials in aerospace, electronics, and automotive industries. The rigid structure of the oxadiazole ring contributes to a high glass transition temperature (Tg) and excellent thermal endurance in the resulting polymers. While specific applications in "thermal insulation" foams are more common for materials like polysiloxanes or geopolymers, the inherent thermal stability of polyoxadiazoles is a critical prerequisite for materials intended for high-temperature environments, including as insulating films or coatings. nih.govresearchgate.netnih.govcambridge.org Research has shown that polymers containing oxadiazole units possess good thermal characteristics, which are essential for materials used in advanced technologies. acs.org

Table 3: Properties of High-Performance Polymers Containing 1,3,4-Oxadiazole Rings

| Polymer Class | Key Monomers/Units | Noteworthy Properties | Potential Applications |

|---|---|---|---|

| Polyamides | Aromatic diamines with oxadiazole rings, diacid chlorides. mdpi.com | High thermal stability, film-forming ability. mdpi.com | High-performance films, coatings. |

| Polyimides | Aromatic diamines with oxadiazole rings, dianhydrides. mdpi.com | Excellent thermal stability, good dielectric properties. mdpi.com | Microelectronics, aerospace components. |

Spectroscopic and Structural Characterization Methods for 2 Bromo 5 Phenyl 1,3,4 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

For derivatives of 2-bromo-5-phenyl-1,3,4-oxadiazole, the ¹H NMR spectra typically exhibit signals in the aromatic region corresponding to the phenyl group protons. For instance, in 2'-Bromo-N-phenylacetamide, the protons of the phenyl ring appear as a multiplet in the range of δ 7.12-7.19 ppm. who.int Similarly, for 2'-Bromo-N-(4-methylphenyl)acetamide, the aromatic protons are observed as doublets at δ 7.43 and 7.14 ppm. who.int The chemical shifts and splitting patterns are influenced by the nature and position of substituents on the phenyl ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. In a derivative, 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the carbon atoms of the oxadiazole ring resonate at δ 160.89 and 163.34 ppm, which is characteristic for this heterocyclic system. uzh.ch The carbons of the aromatic and thiophene (B33073) rings appear in the range of δ 117.85-136.69 ppm. uzh.ch

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2'-Bromo-N-phenylacetamide | 7.12-7.19 (m, 5H, Ar-H), 3.62 (s, 2H, CH₂) | Not Reported | who.int |

| 2'-Bromo-N-(4-methylphenyl)acetamide | 7.43 (d, J=8.1 Hz, 2H, Ar-H), 7.14 (d, J=8.1 Hz, 2H, Ar-H), 3.94 (s, 2H, CH₂), 2.29 (s, 3H, CH₃) | Not Reported | who.int |

| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole | 7.63 (d, 1H, Thiophene-H), 7.54 (d, 2H, Ar-H), 7.44-7.45 (m, 3H, Ar-H & Thiophene-H), 4.54 (s, 2H, CH₂) | 163.34, 160.89 (Oxadiazole-C), 136.69, 131.93, 131.78, 121.46 (Ar-C), 132.68, 131.59, 125.79, 117.85 (Thiophene-C), 35.56 (CH₂) | uzh.ch |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 7.90-7.93 (dd, 1H), 7.42-7.47 (td, 1H), 7.00-7.07 (m, 2H), 3.99 (d, 2H), 2.61 (s, 3H), 1.26-1.33 (m, 1H), 0.46-0.62 (m, 4H) | 163.9, 163.5, 157.1, 132.7, 130.5, 120.8, 113.9, 113.7, 73.2, 11.0, 10.1, 3.0 | orientjchem.org |

Mass Spectrometry (MS, HRMS, LC-MS, EIMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Various ionization techniques are employed to analyze this compound and its derivatives.

Electron Ionization Mass Spectrometry (EIMS) often provides a characteristic molecular ion peak [M]⁺. For example, the EIMS spectrum of 2'-Bromo-N-phenylacetamide shows a molecular ion peak at m/z 214. who.int High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental formula of a molecule. For a derivative, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole with a cationic chain, HRMS (ESI) determined the m/z of the molecular ion to be 412.24, which corresponds to the calculated value for C₂₁H₂₆N₅O₄⁺. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence of the target compound. orientjchem.org

Table 2: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | m/z (Observed) | Molecular Formula | Reference |

| 2'-Bromo-N-phenylacetamide | EIMS | 214 [M]⁺ | C₈H₈BrNO | who.int |

| 2'-Bromo-N-(4-methylphenyl)acetamide | EIMS | 228 [M]⁺ | C₉H₁₀BrNO₂ | who.int |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | HRMS (ESI) | 412.24 [M]⁺ | C₂₁H₂₆N₅O₄⁺ | nih.gov |

| 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole | ESI-MS | 430.6 [M+H]⁺ | C₁₃H₈Br₂N₂OS₂ | uzh.ch |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | LC-MS | 231 [M+H]⁺ | C₁₃H₁₄N₂O₂ | orientjchem.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives typically shows characteristic absorption bands.

Key vibrational frequencies include the C=N stretching of the oxadiazole ring, which is often observed in the region of 1585-1630 cm⁻¹. who.int The C-H stretching of the aromatic ring appears around 3000-3100 cm⁻¹. who.int The C=C stretching of the aromatic ring is typically found near 1500-1600 cm⁻¹. who.int For derivatives containing an amide group, a strong C=O stretching absorption is present around 1630-1680 cm⁻¹. who.int The presence of these characteristic peaks provides strong evidence for the formation of the desired oxadiazole structure. orientjchem.orgresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | C=N (Oxadiazole) (cm⁻¹) | C=C (Aromatic) (cm⁻¹) | C-H (Aromatic) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 2'-Bromo-N-phenylacetamide | 1585 | 1532 | 3023 | 1638 (C=O, amide) | who.int |

| 2'-Bromo-N-(2-methoxyphenyl)acetamide | Not Reported | 1562 | 3035 | 1633 (C=O, amide) | who.int |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | 1592, 1534 | 1466 | 3069, 3003 | Not Applicable | orientjchem.org |

Single-Crystal X-ray Diffraction (XRD)

For a derivative, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, X-ray analysis revealed a monoclinic crystal structure with a P2₁/c space group. mdpi.com The analysis confirmed the E configuration of the double bond and provided detailed torsional angles between the different rings of the molecule. mdpi.com Similarly, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole has been reported, confirming the connectivity and geometry of the molecule. uzh.ch The data obtained from XRD is crucial for understanding the structure-property relationships of these compounds. mdpi.comnih.gov

Table 4: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Reference | mdpi.com |

Chromatographic Purity Analysis (TLC, HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds. Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. orientjchem.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are more sophisticated techniques that provide quantitative information about the purity of a sample. These methods are often used for final purity assessment and quality control. bldpharm.com For instance, the purity of this compound can be determined by HPLC, ensuring that the sample is free from starting materials and by-products. bldpharm.com

Table 5: Chromatographic Methods for Purity Analysis

| Technique | Purpose | Typical Application | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check. | Observing the disappearance of starting materials and the appearance of the product spot. | orientjchem.orgnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Final purity assessment of the synthesized compound. | bldpharm.com |

| Ultra-Performance Liquid Chromatography (UPLC) | High-throughput and high-resolution purity analysis. | Quality control and analysis of complex samples. | bldpharm.com |

Future Research Directions and Translational Prospects

Optimization of Synthetic Routes for Scalability and Efficiency

The future development of 2-bromo-5-phenyl-1,3,4-oxadiazole and its derivatives hinges on the availability of efficient and scalable synthetic methods. While several routes for the synthesis of 1,3,4-oxadiazoles have been established, further research is needed to develop protocols that are not only high-yielding but also economically viable and environmentally benign. jchemrev.comjchemrev.comluxembourg-bio.com

Current methods often involve multi-step processes that can be time-consuming and may utilize harsh reagents. luxembourg-bio.com Future research should focus on:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. Microwave-assisted synthesis has already shown promise in accelerating the cyclodehydration step in the formation of related 5-phenyl-1,3,4-oxadiazole derivatives. mdpi.comresearchgate.net

One-Pot Syntheses: Developing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates. This can significantly improve efficiency and reduce waste.

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and process control.

Exploration of Novel Derivatization and Hybrid Structures for Enhanced Efficacy

The bromine atom at the 2-position of the oxadiazole ring is a key functional group that allows for a wide range of derivatization reactions, such as cross-coupling reactions. myskinrecipes.com This provides a powerful tool for creating novel molecules with enhanced biological activity and tailored properties.

Future research in this area should explore:

Synthesis of Hybrid Molecules: Creating hybrid structures that combine the this compound scaffold with other known pharmacophores. This strategy has the potential to yield compounds with synergistic or multi-target activities. For instance, hybrid molecules incorporating moieties known for their anti-inflammatory or anticancer properties could be investigated. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl ring and introducing various substituents at the 2-position to establish clear structure-activity relationships. This will guide the design of more potent and selective compounds.

Bioisosteric Replacement: Investigating the replacement of the bromine atom with other functional groups to modulate the compound's physicochemical properties and biological activity.

In-depth Mechanistic Studies of Biological Actions

While various derivatives of 1,3,4-oxadiazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the precise mechanisms of action for many of these compounds, including those derived from this compound, remain to be fully elucidated. nih.govoaji.net

Future research should focus on:

Target Identification: Employing techniques such as proteomics and chemical biology to identify the specific cellular targets of active derivatives.

Enzyme Inhibition Studies: Investigating the ability of these compounds to inhibit key enzymes involved in disease pathways. For example, some 1,3,4-oxadiazole (B1194373) derivatives have been shown to target enzymes like thymidylate synthase and topoisomerase II. nih.gov

Cellular Pathway Analysis: Elucidating the downstream effects of compound binding on cellular signaling pathways to understand the broader biological consequences. For instance, studies on related compounds have explored their ability to induce apoptosis in cancer cells. nih.gov

Development of Structure-Based Drug Design Strategies

The integration of computational methods with synthetic chemistry offers a powerful approach to accelerate the discovery and optimization of new drug candidates. For this compound derivatives, structure-based drug design can play a pivotal role.

Key areas for future research include:

Molecular Docking and Dynamics Simulations: Using computational models to predict the binding modes and affinities of novel derivatives with their biological targets. This can help in prioritizing compounds for synthesis and experimental testing. nih.gov Molecular docking studies have been employed to investigate the binding of 1,3,4-oxadiazole derivatives to receptors like the estrogen receptor. nih.gov

Pharmacophore Modeling: Developing pharmacophore models based on the structural features of known active compounds to guide the design of new molecules with improved potency and selectivity.

ADMET Prediction: Utilizing in silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. This can help in identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Investigation of New Applications in Emerging Technologies

Beyond its therapeutic potential, the unique electronic and photophysical properties of the 1,3,4-oxadiazole core suggest that this compound and its derivatives could find applications in various emerging technologies. oaji.net

Future research should explore:

Organic Electronics: Investigating the use of these compounds in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The electron-withdrawing nature of the oxadiazole ring makes it a suitable component for electron-transporting materials. myskinrecipes.com

Fluorescent Probes and Sensors: Designing and synthesizing derivatives that exhibit fluorescence and can act as sensors for detecting specific ions, molecules, or changes in the cellular environment. myskinrecipes.comnih.gov

Materials Science: Exploring the incorporation of this scaffold into polymers and other materials to create novel materials with unique optical, thermal, or mechanical properties. oaji.net

Preclinical and Clinical Development Considerations for Drug Candidates

For derivatives of this compound that show significant promise as therapeutic agents, a clear path for preclinical and clinical development must be established.

This will involve:

In Vivo Efficacy Studies: Evaluating the efficacy of lead compounds in relevant animal models of disease to confirm their therapeutic potential.

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive studies to assess the absorption, distribution, metabolism, excretion, and potential toxicity of drug candidates.

Formulation Development: Developing stable and effective formulations for the delivery of the drug candidates.

The journey from a promising lead compound to a clinically approved drug is long and challenging. However, the versatility and potential of the this compound scaffold warrant a dedicated and multidisciplinary research effort to unlock its full therapeutic and technological potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-5-phenyl-1,3,4-oxadiazole, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of hydrazide precursors with brominating agents. For example, methyl substitution on the oxadiazole ring can be achieved via bromomethylation under controlled temperature (50–60°C) using N-bromosuccinimide (NBS) in dimethylformamide (DMF) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 hydrazide:NBS) and inert atmospheres to prevent side reactions.

- Data : Reported yields range from 60–75% under optimized conditions, with impurities monitored via thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- H NMR : The bromomethyl group (-CHBr) appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons from the phenyl ring resonate at δ 7.3–7.8 ppm .

- IR : Stretching vibrations for C-Br (550–650 cm) and C=N (1600–1650 cm) confirm the oxadiazole core .

Q. What crystallographic methods are used to determine the molecular packing of 1,3,4-oxadiazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals noncovalent interactions (e.g., CH⋯N and CH⋯π) critical for crystal engineering. For example, triclinic crystal systems (space group ) with unit cell parameters have been reported for brominated oxadiazoles .

- Data : Refinement parameters (e.g., , ) ensure structural reliability .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of 1,3,4-oxadiazoles?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify frontier orbital energies. The bromine atom lowers the LUMO energy (e.g., LUMO = 2.4 eV), enhancing electrophilicity for nucleophilic substitution reactions .

- Application : Bromine’s electron-withdrawing effect stabilizes transition states in Suzuki-Miyaura cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

Dose-response studies : IC values vary due to cell line specificity (e.g., 12 µM in MCF-7 vs. 25 µM in HeLa) .

Structural analogs : Comparing brominated vs. non-brominated derivatives clarifies bromine’s role in Src kinase inhibition .

- Validation : Molecular docking (AutoDock Vina) identifies binding affinities to ATP pockets (∆G = −8.2 kcal/mol) .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of this compound in cross-coupling reactions?

- Methodology :

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor Pd-catalyzed coupling with arylboronic acids, achieving >80% regioselectivity for para-substituted products .

- Catalyst screening : Pd(PPh) outperforms Pd(OAc) in minimizing dehalogenation side reactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。